molecular formula C11H21N3O B12874202 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine CAS No. 647854-13-5

5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B12874202
CAS No.: 647854-13-5
M. Wt: 211.30 g/mol
InChI Key: FDSRTRVGUDZSLX-UHFFFAOYSA-N
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Description

5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine is a specialized, substituted pyrazole derivative offered as a key chemical building block for drug discovery and medicinal chemistry research. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and pharmaceuticals . This compound features a 3-amine group and a unique 4-(1-methoxypentan-2-yl) substitution pattern, which provides a multifunctional platform for further synthetic elaboration and structure-activity relationship (SAR) studies. Pyrazole derivatives are extensively investigated for their diverse pharmacological profiles, which include, but are not limited to, antibacterial , anticancer , anti-inflammatory , antifungal , and antioxidant activities . The structural motif of a substituted pyrazol-3-amine is a valuable precursor in synthetic chemistry, frequently utilized in one-pot reductive amination and other reactions to construct novel N-heterocyclic amines of biological interest . The presence of the methoxypentyl chain may influence the compound's lipophilicity and pharmacokinetic properties, making it a particularly interesting candidate for the development of potential therapeutic agents. This product is intended for research applications as a chemical intermediate or a standard for analytical purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

647854-13-5

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

5-ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3O/c1-4-6-8(7-15-3)10-9(5-2)13-14-11(10)12/h8H,4-7H2,1-3H3,(H3,12,13,14)

InChI Key

FDSRTRVGUDZSLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC)C1=C(NN=C1N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Methoxypentyl Group: The methoxypentyl group can be attached through a nucleophilic substitution reaction using a suitable methoxypentyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-amine derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Synthesis Yield Biological/Physical Data Reference
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine 5-Ethyl, 4-(1-methoxypentan-2-yl) Branched alkoxy chain enhances lipophilicity; potential for hydrogen bonding Not reported Not available
5-(4-Chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine 5-(4-Cl-phenyl), 1-phenyl, N-(p-tolyl) Aromatic substituents increase rigidity; antimicrobial activity reported 80% IR: NH bands at 3448, 3278 cm⁻¹
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 5-Ethoxy, 3-ethyl, 1-methyl Alkoxy and alkyl groups improve metabolic stability Not reported CAS: 1497999-11-7
5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine 5-Ethyl, 4-(2-F-phenyl) Fluorine substituent enhances electronegativity; potential CNS activity Not reported Ref: 10-F509771
4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Ethoxyimino-phenyl, 5-methyl, 2-phenyl Keto group at position 3; crystallizes with high purity 68% mp: 444–445 K

Key Observations

Substituent Effects on Reactivity and Properties :

  • The methoxypentyl group in the target compound introduces a flexible, polar side chain, contrasting with rigid aromatic substituents (e.g., 4-chlorophenyl in or 2-fluorophenyl in ). This flexibility may improve membrane permeability but reduce binding specificity compared to planar aromatic systems.
  • Ethyl and alkoxy groups (e.g., in ) are common in bioactive pyrazoles due to their metabolic stability and moderate steric effects.

Synthetic Yields and Methods :

  • Yields for pyrazol-3-amine derivatives range from 68% to 80%, depending on reaction conditions and substituent compatibility. The target compound’s synthesis would likely require optimization of the methoxypentyl group’s introduction, possibly via alkylation or Grignard reactions.

Biological Relevance :

  • While the target compound lacks reported bioactivity, analogs like 5-(4-chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine show antimicrobial properties , and fluorinated derivatives (e.g., ) are explored for CNS applications due to fluorine’s electronegativity and blood-brain barrier penetration.

Computational Insights: Tools like Multiwfn can analyze electron density and noncovalent interactions (e.g., hydrogen bonds with the methoxy group) to predict binding modes or solubility.

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